molecular formula C8H11F3O3 B2466577 3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid CAS No. 1823895-51-7

3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid

Cat. No. B2466577
M. Wt: 212.168
InChI Key: WUWTUKRPGKAVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C8H11F3O3 and a molecular weight of 212.17 g/mol . It is used as a pharmaceutical intermediate .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 233.5±35.0 °C at 760 mmHg, and a flash point of 95.0±25.9 °C . The compound is also characterized by its SMILES string: OC(=O)C1CCCC(C1)C(F)(F)F .

Scientific Research Applications

Chemical Reactivity and Transformations

3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid, although not directly studied, is chemically related to cyclohexane derivatives which have been extensively investigated. For example, the bromination of 3-cyclohexene-1-carboxylic acid leads to various derivatives, indicating the potential for diverse chemical transformations in similar structures (Bellucci, Marioni, & Marsili, 1972). Additionally, vanadium-catalyzed carboxylation studies of cyclohexane demonstrate the feasibility of introducing carboxylic acid functionalities in cyclohexane structures, which could be relevant for understanding reactions involving 3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid (Reis et al., 2005).

Catalysis and Oxidation Processes

Studies on cyclohexane and its derivatives have shown that these compounds can act as substrates in various catalytic oxidation processes. For instance, the oxidation of cyclohexane in ionic liquids under mild conditions using copper polymers as catalysts indicates potential applications in selective oxidation reactions (Hazra et al., 2016). Furthermore, efficient H2O2 oxidation of alkanes to alkyl peroxides catalyzed by vanadate-pyrazine-2-carboxylic acid systems suggests the role of similar carboxylic acid derivatives in oxidation reactions (Shul’pin, Attanasio, & Suber, 1993).

Crystal Engineering and Supramolecular Chemistry

Cyclohexane carboxylic acids have been utilized in the formation of complex crystal structures and supramolecular architectures. Studies on cocrystals and acid-base complexes of cyclohexane carboxylic acids reveal the potential of these compounds in designing novel materials with specific physical properties (Shan, Bond, & Jones, 2003). The structural diversity achievable with these compounds underscores their significance in crystal engineering.

Environmental and Green Chemistry

The catalytic oxidation of cyclohexane using environmentally benign oxidants like hydrogen peroxide, and in non-traditional solvents such as ionic liquids, demonstrates the potential of cyclohexane carboxylic acid derivatives in green chemistry applications (Ribeiro et al., 2015). Such studies highlight the role these compounds can play in developing sustainable and eco-friendly chemical processes.

Safety And Hazards

The compound is considered hazardous and can cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) upon single exposure . It is classified as non-combustible solids (Storage Class Code 13) and has a WGK rating of 3 .

properties

IUPAC Name

3-(trifluoromethoxy)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O3/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWTUKRPGKAVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid

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